4-(2-Bromo-4-nitrophenyl)morpholine (CAS 477846-96-1) is a highly versatile, trifunctional aryl halide building block widely utilized in the synthesis of kinase inhibitors, protein degraders (PROTACs), and advanced pharmaceutical intermediates . Featuring a pre-installed morpholine ring, a reactive ortho-bromo substituent, and a para-nitro group, this compound provides a rigid 1,2,4-trisubstituted scaffold ready for orthogonal functionalization . The bromo group enables mild palladium-catalyzed cross-couplings, while the nitro group serves as a masked amine for subsequent amide or urea formation following reduction. Procuring this advanced intermediate at high purity (≥98%) allows synthetic chemists to bypass volatile amine handling and early-stage SNAr reactions, accelerating library generation and scale-up manufacturing [1].
Substituting 4-(2-Bromo-4-nitrophenyl)morpholine with its chlorinated analog, 4-(2-chloro-4-nitrophenyl)morpholine, significantly impairs downstream processability. The C-Cl bond exhibits a higher bond dissociation energy compared to the C-Br bond, necessitating harsher cross-coupling conditions, specialized phosphine ligands, and longer reaction times, which can degrade sensitive functional groups in complex target molecules [1]. Similarly, attempting to use the unfunctionalized precursor 1-bromo-2-fluoro-5-nitrobenzene requires the buyer to perform an initial nucleophilic aromatic substitution (SNAr) with morpholine [2]. This adds a synthetic step, introduces potential regioselectivity issues, and generates corrosive hydrogen fluoride byproducts that complicate reactor compatibility and purification workflows, making the pre-functionalized bromo-morpholine derivative the superior procurement choice .
In palladium-catalyzed cross-coupling reactions, the oxidative addition step is highly dependent on the halide leaving group. 4-(2-Bromo-4-nitrophenyl)morpholine undergoes rapid oxidative addition, typically allowing Suzuki couplings to proceed at 60–80 °C with standard catalysts like Pd(dppf)Cl2 [1]. In contrast, the 2-chloro analog often requires temperatures exceeding 100 °C and specialized, sterically demanding ligands (e.g., XPhos or BrettPhos) to achieve comparable conversion rates [2]. This difference in reactivity translates to higher yields, shorter cycle times, and better tolerance for thermally sensitive PROTAC linkers when using the bromo derivative .
| Evidence Dimension | Typical Cross-Coupling Temperature and Catalyst Requirement |
| Target Compound Data | 60–80 °C with standard Pd catalysts (e.g., Pd(dppf)Cl2) |
| Comparator Or Baseline | 4-(2-chloro-4-nitrophenyl)morpholine (requires >100 °C and specialized Buchwald ligands) |
| Quantified Difference | 20–40 °C reduction in reaction temperature and elimination of premium ligand requirements |
| Conditions | Standard Suzuki-Miyaura or Buchwald-Hartwig coupling conditions |
Enables milder reaction conditions, reducing catalyst costs and preventing thermal degradation of complex molecular architectures.
Procuring the pre-assembled 4-(2-Bromo-4-nitrophenyl)morpholine eliminates the need to synthesize it from 1-bromo-2-fluoro-5-nitrobenzene . Performing the SNAr reaction in-house requires handling morpholine, controlling exothermic conditions, and managing basic fluoride waste [1]. By purchasing the pre-formed morpholino-aryl building block at ≥98% purity, manufacturers save an entire synthetic step, improve overall linear yield by avoiding the typical 10-15% loss associated with SNAr workups, and eliminate the need for specialized corrosion-resistant reactors required for fluoride generation .
| Evidence Dimension | Synthetic Step Economy and Yield Loss |
| Target Compound Data | 0 steps required for morpholine installation (ready for direct coupling) |
| Comparator Or Baseline | 1-bromo-2-fluoro-5-nitrobenzene (requires 1 SNAr step, handling of toxic morpholine, ~10-15% yield loss) |
| Quantified Difference | Eliminates 1 synthetic step and avoids 10-15% baseline yield loss during early-stage scaffold synthesis |
| Conditions | Industrial or laboratory scale scaffold preparation |
Bypassing the SNAr step accelerates project timelines, reduces hazardous waste generation, and improves overall synthetic throughput.
Compared to 4-(4-nitrophenyl)morpholine, which lacks the ortho-halogen, 4-(2-Bromo-4-nitrophenyl)morpholine provides a critical vector for C-C or C-N bond formation at the 2-position . The presence of the bromo group allows for the installation of diverse aryl, alkyl, or heteroaryl substituents prior to the reduction of the nitro group [1]. This orthogonal reactivity profile is essential for generating 1,2,4-trisubstituted pharmacophores, whereas the non-halogenated analog restricts the structural space to 1,4-disubstituted systems, severely limiting its utility in targeted protein degrader and kinase inhibitor discovery programs [2].
| Evidence Dimension | Available Vectors for Derivatization |
| Target Compound Data | 3 functional vectors (morpholine, reducible nitro, reactive bromo) |
| Comparator Or Baseline | 4-(4-nitrophenyl)morpholine (2 functional vectors: morpholine, reducible nitro) |
| Quantified Difference | Provides 1 additional orthogonal coupling site for structural diversification |
| Conditions | Medicinal chemistry library synthesis and SAR exploration |
Allows chemists to build complex, multi-substituted aromatic scaffolds necessary for modern drug discovery, which is impossible with the non-halogenated baseline.
The trifunctional nature of this compound makes it an ideal precursor for PROTACs . The bromo group can be coupled to a target-binding ligand, while the nitro group can be reduced to an amine to attach a PEG or alkyl linker connected to an E3 ligase ligand.
The morpholine ring is a privileged pharmacophore in kinase inhibitors (e.g., PI3K/mTOR inhibitors) [1]. The ortho-bromo group allows for rapid Suzuki coupling with various boronic acids to explore structure-activity relationships (SAR) around the core aryl ring [2].
Similar to linezolid analogs, the morpholino-phenyl core is highly relevant in antibacterial research [3]. The orthogonal nitro and bromo groups facilitate the construction of complex oxazolidinone derivatives or novel heterocycles without requiring early-stage morpholine installation.